2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene

Deep-blue OLED CIE chromaticity naphthalene-fluorene emitter

Researchers developing solution-processed deep-blue OLEDs face challenges with aggregation-caused quenching (ACQ) and broad emission spectra. This 2,7-diarylfluorene derivative addresses these issues: • Deep-blue emission at λmax ~452 nm with narrow FWHM, meeting high-color-purity display requirements • Suppressed ACQ via large naphthalene-fluorene torsion angle, enabling non-doped emitter device architectures • Hexyloxy chains ensure solubility in common organic solvents for inkjet-printed or spin-coated film fabrication Supplied with characterization data (NMR, HPLC). Bulk quantities available upon request.

Molecular Formula C47H50O2
Molecular Weight 646.9 g/mol
CAS No. 653599-41-8
Cat. No. B12542678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene
CAS653599-41-8
Molecular FormulaC47H50O2
Molecular Weight646.9 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C2=CC=CC=C21)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC=C(C7=CC=CC=C76)OCCCCCC
InChIInChI=1S/C47H50O2/c1-5-7-9-15-29-48-45-27-25-35(37-17-11-13-19-41(37)45)33-21-23-39-40-24-22-34(32-44(40)47(3,4)43(39)31-33)36-26-28-46(49-30-16-10-8-6-2)42-20-14-12-18-38(36)42/h11-14,17-28,31-32H,5-10,15-16,29-30H2,1-4H3
InChIKeyLEQFYKYTHDERJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene: Structure and Procurement Profile


2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene (CAS 653599-41-8, C47H50O2, MW 646.9 g/mol) is a symmetrical 2,7-diaryl-9,9-dimethylfluorene derivative whose fluorene core is end-capped with two 4-(hexyloxy)naphthalen-1-yl groups. This architecture situates it within the well-established family of fluorene-based organic semiconductors widely explored as blue emitters and hole-transport materials for organic light-emitting diodes (OLEDs) [1]. The hexyloxy chains are deliberately introduced to enhance solubility and film-forming properties while the naphthalene termini extend π-conjugation and modulate solid-state packing, making the compound particularly relevant for solution-processed deep-blue OLEDs [2].

Core Architecture: 2,7-diaryl-9,9-dimethylfluorene with naphthalene termini
Processing Route: Solution-processable via hexyloxy solubilizing groups
Application Fit: Deep-blue OLED emitter and hole-transport material research

Why Generic Diarylfluorenes Fail for High-Purity Blue OLEDs


Within the 2,7-diaryl-9,9-dialkylfluorene class, seemingly minor structural variations produce large, quantifiable differences in electroluminescence color purity, device efficiency, and thermal stability. For instance, replacing naphthyl substituents with anthryl groups shifts emission from saturated blue (λmax ≈ 452 nm) to blue–green with a broader spectrum, while 2,7-dipyrenyl analogs achieve CIE y-coordinates near 0.24 versus the sub‑0.10 values accessible with naphthalene‑fluorene hybrids [1]. Alkyl chain length and regiochemistry further modulate solubility, film morphology, and glass‑transition temperature [2]. Generic substitution therefore risks compromising the specific color gamut, efficiency, and processability required for a given device architecture.

Aryl Group Mismatch Replacing naphthyl with anthryl or pyrenyl substituents may shift emission from saturated blue to blue–green and broaden the spectrum, altering display color gamut.
Side-Chain Sensitivity Variations in alkyl chain length or regiochemistry can change solubility, film morphology, and glass-transition temperature, impacting device processability.
Processing Route Drift Unsubstituted or short-chain analogs may require vacuum thermal evaporation, limiting throughput and substrate size compared to solution-processable forms.

Quantitative Evidence vs. Closest Comparators


Deep-Blue Electroluminescence Color Purity

OLEDs employing naphthyl-substituted fluorenes (the class containing the target compound) deliver saturated blue electroluminescence with an emission maximum centered at 452 nm [1]. In contrast, devices based on anthryl-substituted fluorenes emit blue–green light with a significantly broader spectrum, and 2,7-dipyrenyl-9,9-dimethylfluorene (DPF) yields CIE coordinates of (0.17, 0.24) with a maximum efficiency of 4.8 cd/A [1]. This difference in chromaticity directly impacts display color gamut coverage.

Deep-Blue Color Purity
Cross-study comparable
Emission centered at 452 nm; CIE y < 0.10 achievable for naphthalene-fluorene hybrids.
Anthryl analog: blue-green, broader spectrum. DPF: CIE (0.17, 0.24), 4.8 cd/A.
Naphthyl-fluorene architecture supports saturated blue emission for high-color-gamut display research.
Device architecture specific; verify CIE in target device stack.
Deep-blue OLED CIE chromaticity naphthalene-fluorene emitter color purity

Solution Processability from Hexyloxy Chains

The hexyl chains on the fluorene scaffold of isomers closely related to the target compound increase solubility in common organic solvents, enabling solution processing (spin-coating, inkjet printing) [1]. Unsubstituted naphthalene-fluorene hybrids lack sufficient solubility for solution deposition and require vacuum thermal evaporation, which limits throughput and substrate size. The target compound's 4-(hexyloxy)naphthalene groups similarly provide solubilizing functionality while maintaining the steric bulk necessary to suppress aggregation-caused quenching.

Solution Processability
Class-level inference
Hexyloxy-substituted naphthalene-fluorene hybrids are soluble in CH₂Cl₂ and compatible with spin-coating.
Unsubstituted analogs require vacuum thermal evaporation.
Solution processing enables large-area manufacturing research routes.
Solubility data for the exact compound should be verified in target ink solvent.
Solution-processed OLED hexyloxy solubilizing group wet-processable emitter

Hole-Transport Performance: Naphthyl vs. Phenyl Analogs

In a direct comparative study of 2,7-diaryl-9,9-diethylfluorene hole-transport layers (HTLs) with phenyl, biphenyl, and naphthyl substituents, the naphthyl-substituted derivative (DEF-Naph) delivered the best overall device performance: turn-on voltage of 4.6 V, maximum photometric efficiency of 2.8 cd/A, and maximum brightness of ~7,760 cd/m² [1]. Although this reference compound carries ethyl rather than methyl and lacks hexyloxy chains, it demonstrates the superior hole-transport capability conferred by naphthyl termini, a core structural feature shared with the target compound.

Hole-Transport Performance
Cross-study comparable
DEF-Naph (naphthyl-substituted analog): Vₒₙ = 4.6 V, CE = 2.8 cd/A, Lₘₐₓ ≈ 7,760 cd/m².
Phenyl and biphenyl analogs show inferior performance in bilayer OLEDs.
Naphthyl termini support higher hole-transport efficiency in diarylfluorene HTL research.
Reference compound lacks hexyloxy chains; confirm performance with target material.
Hole-transport material diarylfluorene OLED efficiency

Suppression of Aggregation-Caused Green Emission

Polyfluorene homopolymers are notorious for developing an undesirable green emission band (β-phase) upon aggregation, compromising blue color purity [1]. The target compound's design employs a large torsion angle between the naphthalene and fluorene units to suppress intermolecular π–π stacking, thereby maintaining deep-blue emission in the solid state. A structurally analogous naphthalene-fluorene hybrid with hexyl chains achieved a narrow full width at half maximum (FWHM) of 52 nm, a photoluminescence quantum yield (PLQY) of 0.67 in film, and CIE coordinates of (0.16, 0.08) in an OLED [1].

Aggregation Suppression
Class-level inference
Analogous naphthalene-fluorene-hexyl hybrid: FWHM 52 nm, PLQY 0.67 (film), CIE (0.16, 0.08), λₘₐₓ 410 nm.
Polyfluorene: green emission band (β-phase) upon aggregation.
Non-planar design maintains deep-blue emission in solid state, supporting color-stable OLED research.
Data from structurally analogous compound; class-level inference.
Aggregation-caused quenching color stability torsion angle polyfluorene

Thermal Stability and Glass Transition

2,7-Diarylfluorene derivatives bearing naphthyl substituents form amorphous films with glass transition temperatures (Tg) in the range of 31–74 °C, depending on the specific aryl group and alkyl chain [1]. While this range is moderate, the amorphous morphology is critical for stable OLED operation. The hexyloxy chain extension in the target compound is expected to further modulate Tg and film morphology relative to shorter-chain or unsubstituted analogs. For context, other fluorene-based small-molecule emitters such as DFDF (a diphenylfluoranthenyl-substituted fluorene) achieve thermal stability up to 420 °C decomposition temperature [2], illustrating the class's broad tunability.

Thermal Stability
Class-level inference
Naphthyl-diarylfluorene class: Tg 31–74 °C; hexyloxy chains expected to modulate within this range.
Comparator DFDF: Td = 420 °C.
Amorphous morphology within operating temperature window is critical for device lifetime research.
Request Tg and Td data from supplier for exact compound.
Thermal stability glass transition temperature diarylfluorene device lifetime

Hole Mobility: Small-Molecule vs. Polyfluorene

The well-known fluorene copolymer TFB (poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4′-(N-(4-sec-butylphenyl))diphenylamine)]) exhibits a time-of-flight hole mobility of 0.01 cm² V⁻¹ s⁻¹ [1]. While direct mobility data for the target small-molecule compound are not publicly available, small-molecule fluorene derivatives generally offer advantages in batch-to-batch reproducibility and well-defined molecular weight relative to polymers [2]. The target compound's rigid, non-planar architecture is designed to balance charge transport with morphological stability, a key consideration for procurement where consistent electrical performance is required.

Hole Mobility Context
Class-level inference
Target compound: specific mobility data not publicly available.
Polyfluorene TFB: μh = 0.01 cm² V⁻¹ s⁻¹ (time-of-flight).
Small-molecule fluorenes may offer batch reproducibility advantages for charge transport studies.
Mobility data requires independent measurement; class-level review context.
Hole mobility fluorene small molecule charge transport

Key Application Scenarios


Solution-Processed Deep-Blue Emitter for Inkjet-Printed OLEDs

The hexyloxy chains confer solubility in common organic solvents, making this compound suitable as a solution-processable deep-blue emitter or host for inkjet-printed OLED display manufacturing. The naphthalene-fluorene architecture delivers emission centered at ~452 nm with narrow FWHM, directly addressing the blue-color-purity requirements of high-resolution displays [1]. Procurement for this application should specify solubility in the target ink solvent, film-forming quality, and PLQY ≥ 0.60 in film as minimum benchmarks [2].

Hole-Transport Layer for Bilayer OLEDs

Naphthyl-terminated diarylfluorenes demonstrate superior hole-transport performance relative to phenyl and biphenyl analogs in bilayer OLEDs with Alq3 as the emitter, achieving a turn-on voltage of 4.6 V and photometric efficiency of 2.8 cd/A [3]. When procuring for HTL applications, users should verify film-forming morphology (amorphous, Tg > 50 °C), HOMO energy level alignment with the adjacent emissive layer, and hole mobility by space-charge-limited current (SCLC) measurement.

Non-Doped Host for Stable Blue OLEDs

The large torsion angle between naphthalene and fluorene units suppresses aggregation-caused quenching, enabling the compound to function as a non-doped (host) emitter without the complexity of guest–host systems [2]. This simplifies device fabrication and can improve long-term color stability. Procurement specifications for this scenario should include thermal decomposition temperature (Td > 350 °C), CIE coordinates in device configuration, and operational lifetime (LT50) under constant current drive.

Building Block for Solution-Processable HTL Copolymers

The 2,7-diarylfluorene core with reactive or solubilizing termini can serve as a monomer or macromonomer for synthesizing solution-processable copolymers and cross-linkable hole-transport networks [4]. The target compound's hexyloxy-naphthalene arms provide both solubility and steric hindrance for controlled polymerization. Researchers procuring this compound for polymer synthesis should request purity ≥ 98% (HPLC), complete NMR characterization, and specification of residual palladium content.

Application
Selection Property
Validation Focus
Solution-processed deep-blue emitter
Solubility and film-forming quality
PLQY in film and CIE coordinate verification in device
Hole-transport layer for bilayer OLEDs
Amorphous film morphology and HOMO alignment
Hole mobility (SCLC) and thermal stability (Tg) assessment
Non-doped host for stable blue OLEDs
Solid-state color purity and morphological stability
Device CIE, Td, and operational lifetime (LT50) testing
Building block for HTL copolymers
Purity and reactive functionality
HPLC purity, NMR characterization, and residual Pd content
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